molecular formula C3H7ClFN B3013116 trans-2-Fluorocyclopropanamine hydrochloride CAS No. 114152-96-4

trans-2-Fluorocyclopropanamine hydrochloride

Cat. No. B3013116
CAS RN: 114152-96-4
M. Wt: 111.54
InChI Key: DYTNTYHQHKPQEX-ZDBUTHECSA-N
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Description

Trans-2-fluorocyclopropanamine hydrochloride is a compound of interest in the field of pharmaceuticals and agrochemicals due to the unique properties imparted by the cyclopropane ring and the presence of a fluorine atom. The cyclopropane moiety is known for its presence in various biologically active compounds, and the introduction of fluorine often enhances the biological activity and metabolic stability of pharmaceuticals .

Synthesis Analysis

The synthesis of trans-2-substituted cyclopropylamines, which would include trans-2-fluorocyclopropanamine, can be achieved with high diastereoselectivity from α-chloroaldehydes. The process involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure to generate the cyclopropylamine. Notably, the presence of zinc halide salts can induce isomerization between the cis and trans isomers, but this can be controlled by the addition of a polar aprotic cosolvent .

Molecular Structure Analysis

The molecular structure of trans-2-fluorocyclopropanamine is characterized by the presence of a three-membered cyclopropane ring, which is a strained system, and a fluorine atom at the 2-position. This fluorine atom can significantly influence the molecule's reactivity and physical properties. The trans configuration refers to the spatial arrangement of the substituents across the cyclopropane ring, which can affect the compound's biological activity .

Chemical Reactions Analysis

The reactivity of cyclopropylamines, including trans-2-fluorocyclopropanamine, can be complex due to the strained nature of the cyclopropane ring. For instance, the deamination of trans-2-substituted cyclopropylamines has been studied, revealing that the reaction can lead to the formation of allylic chlorides. The reaction pathway involves the formation of a cyclopropyldiazonium intermediate, and the yield of the chlorides can be influenced by the concentration of chloride ions in the reaction medium .

Physical and Chemical Properties Analysis

The introduction of a fluorine atom into the cyclopropane ring results in a decrease in lipophilicity compared to nonfluorinated analogs. This can have implications for the compound's solubility, distribution, and overall pharmacokinetic profile. The physical and chemical properties of trans-2-fluorocyclopropanamine hydrochloride would be expected to differ from those of its cis counterpart, as the stereochemistry can influence the compound's interaction with biological targets and enzymes .

Scientific Research Applications

Synthesis and Drug Analogs

  • The "trans-fluorine effect" in cyclopropane has been studied in the synthesis of fluorocyclopropyl cabozantinib analogs, used for treating thyroid cancer and renal cell carcinoma. The fluorocyclopropane moiety improves the in vitro profile of these drugs (Veliks et al., 2020).

Biochemical Studies

  • Fluorinated phenylcyclopropylamines, including trans-2-fluorocyclopropanamine, have been examined for their inhibitory activity on monoamine oxidases A and B (MAO A and MAO B), revealing increased activity due to the fluorine presence (Yoshida et al., 2004).

Enzyme Inhibition

  • Trans-2-Fluorocyclopropanamine analogs have shown competitive inhibition of microbial tyramine oxidase, with the inhibitory potency influenced by the nature of para-substituents in the aryl group (Rosen et al., 2004).

Structural and Stereogenic Properties

  • Studies on N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms have explored their structural and stereogenic properties, including interactions with DNA, antimicrobial, and cytotoxic activities (Öztürk et al., 2019).

Conformational Studies

  • Research into the conformational preferences and basicities of monofluorinated cyclopropyl amines, compared to cyclopropylamine and 2-fluoroethylamine, has provided insights into the influence of fluorine on molecular structure and reactivity (Hyla-Kryspin et al., 2008).

Synthesis Techniques

  • The stereoselective synthesis of cis-2-Fluorocyclopropylamine under phase-transfer conditions has been developed, providing a method for preparing this compound with specific stereochemistry (Matsuo et al., 2004).

Safety And Hazards

The safety information for “trans-2-Fluorocyclopropanamine hydrochloride” includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

(1R,2R)-2-fluorocyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN.ClH/c4-2-1-3(2)5;/h2-3H,1,5H2;1H/t2-,3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTNTYHQHKPQEX-SWLXLVAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Fluorocyclopropanamine hydrochloride

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